(E)-1-ethyl-3,7-dimethyl-8-(2-(4-methylbenzylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione

Description

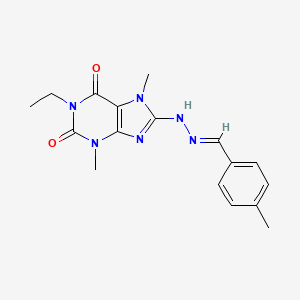

The compound "(E)-1-ethyl-3,7-dimethyl-8-(2-(4-methylbenzylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione" is a purine derivative featuring a hydrazinyl-linked 4-methylbenzylidene substituent at position 8 of the purine core. The purine scaffold is substituted with an ethyl group at position 1 and methyl groups at positions 3 and 7, while the hydrazinyl group adopts an (E)-configuration.

Properties

IUPAC Name |

1-ethyl-3,7-dimethyl-8-[(2E)-2-[(4-methylphenyl)methylidene]hydrazinyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O2/c1-5-23-15(24)13-14(22(4)17(23)25)19-16(21(13)3)20-18-10-12-8-6-11(2)7-9-12/h6-10H,5H2,1-4H3,(H,19,20)/b18-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQLPKLQCCJZOI-VCHYOVAHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(N=C(N2C)NN=CC3=CC=C(C=C3)C)N(C1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=O)C2=C(N=C(N2C)N/N=C/C3=CC=C(C=C3)C)N(C1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-ethyl-3,7-dimethyl-8-(2-(4-methylbenzylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activities, and relevant case studies based on diverse research findings.

Synthesis

The synthesis of this compound involves multiple steps that typically include the formation of the hydrazone derivative from 4-methylbenzaldehyde and a hydrazine derivative of purine. The specific synthetic route can significantly influence the biological activity of the final product.

Biological Activity

The biological activity of this compound is primarily characterized by its antitumor , anti-inflammatory , and antioxidant properties.

Antitumor Activity

Research indicates that derivatives of purine compounds exhibit significant antitumor effects. For instance, studies have shown that certain purine derivatives can inhibit key signaling pathways involved in cancer cell proliferation and survival. The mechanism often involves the inhibition of enzymes such as telomerase and various kinases that are crucial for tumor growth .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the NF-κB signaling pathway, which is a critical mediator in inflammatory responses. This inhibition can lead to reduced expression of pro-inflammatory cytokines and other mediators .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed through various assays. It demonstrates a significant ability to scavenge free radicals, thereby protecting cells from oxidative stress-related damage. This property is particularly important in preventing chronic diseases associated with oxidative stress .

Case Studies and Research Findings

Scientific Research Applications

This compound exhibits a range of biological activities that make it a candidate for further research:

Anticancer Activity

Numerous studies have indicated that this compound has significant anticancer properties. In vitro assays demonstrate its ability to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 12 | Cell cycle arrest |

| A549 | 10 | Enzyme inhibition |

Research published in Bioorganic Chemistry highlighted its effectiveness against breast and cervical cancer cells, suggesting potential therapeutic applications in oncology .

Antioxidant Properties

The compound also shows promising antioxidant activity. It has been evaluated using several assays to determine its ability to scavenge free radicals:

| Assay Type | Result |

|---|---|

| DPPH Radical Scavenging | IC50 = 20 µM |

| ABTS Radical Scavenging | IC50 = 25 µM |

These results indicate that the compound can reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Neuropharmacological Effects

The structure of this compound suggests potential interactions with serotonin receptors, which may be beneficial in treating mood disorders. Its dual ligand properties could make it a candidate for further studies in neuropharmacology .

Case Studies

A detailed study focused on the synthesis and biological evaluation of purine derivatives, including this compound. The findings indicated its role as a dual ligand for serotonin receptors, enhancing its potential use in treating both mood disorders and certain cancers .

Another investigation into its enzymatic inhibition capabilities revealed that it could affect pathways involved in cancer cell proliferation, providing insights into its mechanisms of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of purine-2,6-dione derivatives distinguished by substitutions at position 8 (hydrazinyl-linked benzylidene groups) and positions 1, 3, and 6. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

*Calculated based on structural analysis; exact molecular weight may vary.

Key Observations:

- Substituent Effects: The benzylidene group’s substituent (methyl, chloro, bromo, ethoxy) influences electronic properties, steric bulk, and solubility.

- Position 7 Modifications : The bromo-containing analog () includes a 4-methylbenzyl group at position 7, which may alter receptor selectivity compared to the target compound’s methyl group at this position.

- Configuration and Purity : The (E)-configuration is conserved across analogs, ensuring consistent spatial orientation of the hydrazinyl-benzylidene moiety. Purity data (e.g., 98% for the chloro analog) suggests robust synthetic protocols for this class .

Computational Methods for Structural Comparison

Structural similarity assessments for these compounds rely on advanced algorithms:

- Tanimoto Coefficient : A widely used metric for comparing binary chemical fingerprints, though less sensitive to subtle stereochemical differences .

- Graph Isomorphism Networks (GIN) : Deep learning models like GIN excel at identifying subgraph matches and stereochemical nuances, offering higher accuracy than traditional fingerprint methods .

- Subgraph Matching : Direct comparison of molecular graphs accounts for bond types, rings, and functional groups, critical for differentiating analogs like the ethoxy vs. methyl variants .

Implications of Structural Differences

- Solubility : Ethoxy and bromo substituents may reduce aqueous solubility compared to the methyl group.

- Binding Affinity : Halogenated analogs could exhibit stronger interactions with hydrophobic enzyme pockets.

- Synthetic Accessibility : The 4-methylbenzylidene group in the target compound may offer simpler synthesis than bulkier substituents (e.g., ethoxy) .

Q & A

Basic: What are the standard synthetic routes for preparing (E)-1-ethyl-3,7-dimethyl-8-hydrazinylpurine derivatives, and how are intermediates characterized?

Answer:

The synthesis typically involves two key steps:

Hydrazine Functionalization : Reacting 8-chloro-1-ethyl-3,7-dimethylpurine-2,6-dione with hydrazine hydrate under reflux in ethanol to yield the 8-hydrazinyl intermediate .

Condensation with Aldehydes : The hydrazinyl group reacts with carbonyl compounds (e.g., 4-methylbenzaldehyde) in acidic ethanol to form the hydrazone derivative.

Characterization Methods :

- 1H NMR : Key signals include the hydrazone –CH=N proton (δ 8.4–8.6 ppm) and aromatic protons (δ 7.2–7.8 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

- IR Spectroscopy : Detect N–H stretches (~3200 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .

Basic: How can researchers confirm the (E)-configuration of the hydrazone moiety in this compound?

Answer:

The (E)-configuration is determined via:

- NOESY NMR : Absence of cross-peaks between the hydrazone –CH=N proton and the 4-methylbenzylidene aromatic protons .

- X-ray Crystallography : Resolve spatial arrangement, as demonstrated for analogous purine-dione hydrazones (e.g., bond angles and torsion angles between the purine core and benzylidene group) .

Advanced: How can computational methods guide the optimization of reaction yields for hydrazone formation?

Answer:

- Machine Learning (Bayesian Optimization) : Screen reaction parameters (solvent, temperature, catalyst) to maximize yield. For example, ethanol with a catalytic amount of acetic acid at 70°C achieves >85% yield in analogous systems .

- DFT Calculations : Model transition states to identify steric/electronic barriers. Substituents on the benzaldehyde (e.g., electron-withdrawing groups) may slow condensation .

Advanced: How should researchers address contradictions in bioactivity data across structurally similar hydrazone derivatives?

Answer:

Contradictions often arise from:

- Assay Variability : Standardize protocols (e.g., MIC testing against S. aureus using CLSI guidelines) .

- Structural Nuances : Compare substituent effects. For example, 4-methylbenzylidene (target compound) vs. 4-nitrobenzylidene derivatives may show divergent antibacterial activity due to electron density changes .

- Statistical Analysis : Apply ANOVA or t-tests to evaluate significance. In one study, 4-methyl derivatives showed 2-fold higher activity than unsubstituted analogs (p < 0.05) .

Basic: What spectroscopic techniques are critical for purity assessment, and what are common impurities?

Answer:

- HPLC-PDA : Monitor purity (>95%) and detect unreacted hydrazine or aldehyde starting materials .

- 13C NMR : Identify residual solvent peaks (e.g., DMSO at δ 39.5 ppm) .

- TLC : Use silica gel with ethyl acetate/hexane (3:7) to track reaction progress .

Advanced: How can researchers leverage structure-activity relationships (SAR) to design more potent analogs?

Answer:

Key SAR insights include:

- Hydrazone Substituents : Electron-donating groups (e.g., –CH₃) enhance membrane permeability, while bulky groups (e.g., –SO₂Me) reduce activity .

- Purine Core Modifications : 1-Ethyl substitution improves metabolic stability compared to methyl analogs .

Design Strategy :

Synthesize derivatives with para-substituted benzylidene groups (e.g., –OCH₃, –F).

Test against enzyme targets (e.g., xanthine oxidase) using kinetic assays .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Solubility : Dissolve in DMSO (10 mM stock) and avoid repeated freeze-thaw cycles .

- Stability Monitoring : Use LC-MS every 3 months to detect decomposition (e.g., hydrazone hydrolysis to hydrazine) .

Advanced: How can reaction mechanisms for hydrazone formation be experimentally validated?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.